molecular formula C5H12S2Si B12618214 5,5-Dimethyl-1,3,5-dithiasilinane CAS No. 918904-86-6

5,5-Dimethyl-1,3,5-dithiasilinane

Cat. No.: B12618214
CAS No.: 918904-86-6
M. Wt: 164.4 g/mol
InChI Key: FEPGDGWFOIKRRA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,5-dithiasilinane is an organosulfur compound characterized by a unique structure that includes two sulfur atoms and a silicon atom within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3,5-dithiasilinane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent. One common method includes the use of sodium sulfide in an organic solvent under controlled temperature conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{(CH}_3\text{)}_2\text{SiS}_2\text{Na}_2 ]

Industrial Production Methods

For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the target compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,5-dithiasilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or disulfides using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Various substituted silanes

Scientific Research Applications

5,5-Dimethyl-1,3,5-dithiasilinane has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,3,5-dithiasilinane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the silicon atom can participate in the formation of stable siloxane bonds, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dithiane: Similar structure but lacks the silicon atom.

    5,5-Dimethyl-1,3-dioxane: Contains oxygen atoms instead of sulfur.

    5,5-Dimethyl-1,3-oxathiane: Contains both oxygen and sulfur atoms.

Uniqueness

5,5-Dimethyl-1,3,5-dithiasilinane is unique due to the presence of both sulfur and silicon atoms within the same ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

918904-86-6

Molecular Formula

C5H12S2Si

Molecular Weight

164.4 g/mol

IUPAC Name

5,5-dimethyl-1,3,5-dithiasilinane

InChI

InChI=1S/C5H12S2Si/c1-8(2)4-6-3-7-5-8/h3-5H2,1-2H3

InChI Key

FEPGDGWFOIKRRA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CSCSC1)C

Origin of Product

United States

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